molecular formula C11H17Br B8362528 1-Bromotricyclo[4.3.1.12,5]undecane

1-Bromotricyclo[4.3.1.12,5]undecane

Cat. No. B8362528
M. Wt: 229.16 g/mol
InChI Key: HDBJTVLEJFPSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120906

Procedure details

1.0 Gram (4.8 millimoles) of tricyclo [4.3.1.12,5 ] undecane is added to 2 ml (38.7 millimoles) of liquid bromine and the entirety is stirred at room temperature for 17 hours. The reaction mixture is added slowly to a cooled, saturated solution of sodium hydrogensulfite under stirring to decompose excess bromine. The aqueous solution is subjected to two extractions each with 20 ml of carbon tetrachloride and the combined extracts are dried with magnesium sulfate. Carbon tetrachloride is distilled out and the residue (1.9 g) is distilled under reduced pressure to collect a fraction boiling at 96°-8° C./2mmHg. Colorless crystals having a melting point of 57.5°-58.5° C. are thus obtained.
Name
tricyclo [4.3.1.12,5 ] undecane
Quantity
4.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH:5]1[CH2:11][CH:2]2[CH2:3][CH2:4]1.[Br:12]Br.S([O-])(O)=O.[Na+]>>[Br:12][C:1]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH:5]1[CH2:11][CH:2]2[CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
tricyclo [4.3.1.12,5 ] undecane
Quantity
4.8 mmol
Type
reactant
Smiles
C12C3CCC(C(CCC1)C2)C3
Name
liquid
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the entirety is stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is subjected to two extractions each with 20 ml of carbon tetrachloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Carbon tetrachloride is distilled out
DISTILLATION
Type
DISTILLATION
Details
the residue (1.9 g) is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to collect a fraction boiling at 96°-8° C./2mmHg
CUSTOM
Type
CUSTOM
Details
are thus obtained

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC12C3CCC(C(CCC1)C2)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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